Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: Not explicitly provided in evidence), is a silyl-protected cyclohexanone derivative. The tert-butyldimethylsilyl (TBDMS) group at the 3-position introduces steric hindrance and enhances stability, making it valuable in organic synthesis as a protective intermediate.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAFSKOUDFOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513173 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80684-13-5 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of cyclohexanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The resulting silyl ether is then oxidized to form the desired cyclohexanone derivative .
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various functionalized cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has diverse applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with specific molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a precursor in various synthetic pathways, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
The following table summarizes key structural analogs, focusing on substituent positions and molecular characteristics:
Notes:
- *Molecular weight estimated based on formula.
- Substituent positions significantly influence reactivity and applications.
Physical and Chemical Properties
Cyclohexanone vs. Silylated Derivatives
- Cyclohexanone (base compound): Boiling point: 155.6°C Density: 0.947 g/cm³ Polar, miscible with organic solvents.
- Silylated Derivatives: Boiling Points: Elevated due to increased molecular weight and steric bulk. For example, 4-[3-(1,1-dimethylethyl)-4-methoxyphenyl]cyclohexanone has a predicted boiling point of 375±42°C . Solubility: Reduced polarity compared to cyclohexanone; more lipophilic due to TBDMS groups. Stability: TBDMS groups resist hydrolysis under mild acidic/basic conditions, enhancing utility in multi-step syntheses .
Biological Activity
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This compound features a cyclohexanone core with various substituents that enhance its biological activity. The unique structure includes a dimethylsilyl ether group, which contributes to its stability and solubility in organic solvents, making it an attractive candidate for various applications.
Chemical Structure
The structural formula of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is represented as follows:
This compound's stereochemistry and functional groups are critical for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that Cyclohexanone derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroids .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections .
The biological activity of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Cytochrome P450 Inhibition : This inhibition can lead to altered metabolism of drugs and hormones, impacting therapeutic efficacy and toxicity profiles .
- Membrane Disruption : The hydrophobic nature of the compound may facilitate interactions with cellular membranes, leading to disruption of membrane integrity in microbial cells.
Case Studies
Several studies have explored the biological activity of Cyclohexanone derivatives. Here are notable findings:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of a series of cyclohexanone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Enzyme Interaction :
- Synthesis and Biological Evaluation :
Comparative Analysis
To better understand the uniqueness of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure/Features | Unique Aspect |
|---|---|---|
| 2-Methylcyclohexanone | Simpler ketone without silyl ether | Lacks steric bulk from silyl group |
| 4-Methylcyclohexanone | Similar cyclohexanone structure | Variation in methyl substitution influences biological activity |
| 4R,6R-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone | Contains multiple methyl groups and silyl ether | Enhanced stability and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
